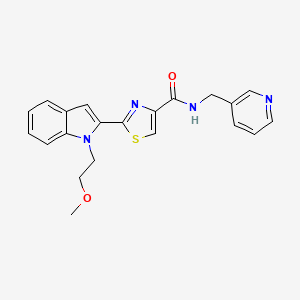

2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-[1-(2-methoxyethyl)indol-2-yl]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-27-10-9-25-18-7-3-2-6-16(18)11-19(25)21-24-17(14-28-21)20(26)23-13-15-5-4-8-22-12-15/h2-8,11-12,14H,9-10,13H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMHGRJIHSNDAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NCC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide typically involves multi-step synthetic procedures. One common method starts with the synthesis of the indole core, followed by functionalization to incorporate the 2-methoxyethyl group. The thiazole ring is then constructed through a cyclization reaction, and the final product is achieved by coupling the indole-thiazole intermediate with pyridin-3-ylmethylamine under suitable reaction conditions.

Industrial Production Methods

Scaling up this synthesis for industrial production often requires optimization of reaction conditions to improve yield and purity. This involves fine-tuning parameters such as temperature, solvent choice, and reaction time. Catalysts and other reagents may be used to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups within the molecule to higher oxidation states.

Reduction: Typically involving the indole or thiazole rings.

Substitution: Commonly occurring at the pyridine or indole moieties.

Common Reagents and Conditions

Typical reagents include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Conditions vary but often involve moderate temperatures and solvents such as dichloromethane or ethanol.

Major Products Formed

The major products from these reactions depend on the type of reaction and the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, particularly in cancer and infectious diseases.

Industry: Utilized in the synthesis of specialized materials and compounds.

Mechanism of Action

The mechanism by which 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the compound’s observed effects. For instance, it may interfere with DNA replication in cancer cells or inhibit enzyme activity in bacterial pathogens.

Comparison with Similar Compounds

Structural Analogues from Peptidomimetic Thiazole Libraries ()

Compounds 32–36 in share the thiazole-4-carboxamide scaffold but differ in substituents:

- Key Differences :

- Indole vs. Benzamido Groups : The target compound uses a methoxyethyl-substituted indole, whereas compounds 32–35 feature azidobenzamido or bromobenzamido groups. The indole’s aromatic system may enhance π-π stacking in biological targets compared to the linear azido/benzamido groups .

- Amine Substituents : The target compound’s pyridinylmethyl amine contrasts with the benzoylphenyl or cyclopropyl amines in compounds 32–34. Pyridine’s basicity could influence hydrogen bonding or solubility .

| Compound ID | Core Structure | Substituents (Position 2) | Amine (Position 4) | Purity/Yield |

|---|---|---|---|---|

| Target | Thiazole | 1-(2-Methoxyethyl)-indole | Pyridin-3-ylmethyl | N/A |

| 32 | Thiazole | 1-(2-Azidobenzamido)-2-methylpropyl | 2-Benzoylphenyl | 98% |

| 34 | Thiazole | 1-(4-Azidobenzamido)-2-methylpropyl | 2-Benzoylphenyl | 31% |

| 36 | Thiazole | 1-(3,4,5-Trimethoxybenzamido)-2-methylpropyl | Cyclopropyl | 5% |

Morpholinyl and Quinolinyl Derivatives ()

Compounds 4.3.31 and 4.3.32 incorporate morpholinyl and quinolinyl/pyridinyl ethenyl groups. These structures emphasize extended conjugation and polar moieties:

- Quinolinyl vs. Indole: Quinoline’s fused ring system may enhance intercalation with DNA or proteins, whereas indole’s flexibility could favor binding to hydrophobic pockets .

Isoxazole-Thiazole Hybrid ()

The crystal structure of 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide reveals:

- Isoxazole vs. Indole : The isoxazole’s electron-deficient ring may reduce aromatic stacking compared to indole. However, its hydrogen-bonding network (N–H⋯N and C–H⋯O interactions) stabilizes the crystal lattice, a feature absent in the target compound’s less polar methoxyethyl group .

Key Research Findings and Implications

- Structure-Activity Relationships (SAR): Indole Substitution: Methoxyethyl groups (target) likely improve solubility over azido derivatives (compounds 32–35), which are prone to metabolic instability . Amine Selection: Pyridinylmethyl amines (target) may offer better target selectivity than benzoylphenyl groups (compounds 32–35), which could non-specifically bind to serum proteins .

- Synthetic Challenges : Low yields in azido-containing analogs (e.g., 34: 31%) suggest that simpler substituents (e.g., methoxyethyl) are advantageous for scalable synthesis .

Biological Activity

2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is a synthetic compound characterized by its complex molecular structure, which integrates indole, thiazole, and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure

The IUPAC name for this compound is 2-[1-(2-methoxyethyl)indol-2-yl]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide. Its molecular formula is C21H20N4O2S, and it has a molecular weight of 396.48 g/mol. The structural features contribute to its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind specific receptors or enzymes, thereby modulating biological pathways. For instance, it may inhibit DNA replication in cancer cells or interfere with metabolic pathways in pathogens. The thiazole moiety is particularly noted for its role in enhancing the compound's affinity for biological targets.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies indicate that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : It has shown effectiveness against several bacterial strains, suggesting potential as an antibiotic agent.

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Data Table: Summary of Biological Activities

Anticancer Studies

In a study conducted on various cancer cell lines, the compound was found to significantly reduce cell viability at concentrations ranging from 10 to 50 µM. The mechanism involved the activation of caspase pathways leading to apoptosis. These findings suggest a promising avenue for further exploration in cancer therapeutics.

Antimicrobial Research

Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as a lead compound for antibiotic development.

Anti-inflammatory Mechanisms

Research published in the Journal of Medicinal Chemistry highlighted that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in vitro, supporting its role in modulating inflammatory responses.

Q & A

Q. What are the common synthetic routes for preparing 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide?

- Methodological Answer : The compound can be synthesized via coupling reactions between thiazole-4-carboxylic acid derivatives and substituted amines. For example, method A (acid-amine coupling using reagents like HATU or EDCI) is frequently employed for similar thiazole carboxamides, yielding products with 39–99% purity after purification via preparative TLC or column chromatography . Reflux conditions in acetic acid (3–5 hours) are typical for cyclization steps involving indole and thiazole precursors . Key intermediates, such as the indole-2-carboxylic acid derivatives, must be synthesized first using formyl-indole precursors and thioureas under acidic conditions .

Q. How is the purity and structural integrity of this compound validated during synthesis?

- Methodological Answer : Analytical techniques include:

- 1H/13C NMR : To confirm proton environments (e.g., indole NH, thiazole CH, methoxyethyl groups) and carbon backbone integrity. DMSO-d6 is commonly used as the solvent .

- Mass spectrometry (MS) : High-resolution MS (HRMS) matches experimental m/z values with theoretical molecular weights .

- HPLC : Purity is assessed using reverse-phase columns (e.g., C18), with gradients of acetonitrile/water, achieving ≥98% purity for most analogs .

Advanced Research Questions

Q. How can researchers optimize reaction yields for low-yielding intermediates in the synthesis of this compound?

- Methodological Answer : Low yields (e.g., 6–24% in some analogs ) often arise from steric hindrance or competing side reactions. Strategies include:

- Solvent optimization : Polar aprotic solvents (DMF, DCM) improve solubility of bulky intermediates .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., Lawesson’s reagent for thioamide formation) enhance reaction efficiency .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during coupling steps .

Q. How should researchers address discrepancies between theoretical and experimental spectral data (e.g., NMR, MS)?

- Methodological Answer : Contradictions may arise from tautomerism, residual solvents, or impurities. Steps for resolution:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly in crowded aromatic regions (e.g., indole and pyridine protons) .

- Isotopic labeling : Use deuterated analogs to confirm assignments of labile protons (e.g., NH in carboxamide) .

- Control experiments : Compare spectra with structurally validated analogs (e.g., compound 58 in ) to identify systematic errors.

Q. What strategies are effective for analyzing the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–4 weeks. Monitor degradation via HPLC and LC-MS .

- Solid-state NMR : Detect polymorphic changes or hydrate formation in lyophilized samples .

- DFT calculations : Predict degradation pathways (e.g., hydrolysis of the methoxyethyl group) using computational models .

Q. How can researchers design assays to evaluate the biological activity of this compound against specific targets?

- Methodological Answer :

- Target selection : Prioritize kinases or GPCRs based on structural similarity to known inhibitors (e.g., thiazole-4-carboxamides targeting EGFR ).

- In vitro assays :

- Fluorescence polarization : Measure binding affinity to recombinant proteins.

- Cell viability (MTT assay) : Test cytotoxicity in cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 µM concentrations .

- SAR studies : Synthesize analogs with modifications to the indole, pyridine, or thiazole moieties to map critical pharmacophores .

Data Presentation

Table 1 : Representative Spectral Data for Thiazole-4-carboxamide Analogs

| Compound ID | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) | HPLC Purity (%) |

|---|---|---|---|---|

| 58 | 8.21 (s, 1H, thiazole CH) | 167.2 (C=O) | 563.2 | 98 |

| 60 | 7.89 (d, J=8.0 Hz, indole H) | 152.4 (thiazole C-2) | 589.3 | 99 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.